molecular formula C9H11NO3 B13207093 2-[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid

2-[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid

Cat. No.: B13207093
M. Wt: 181.19 g/mol
InChI Key: HYOYWEGKSICTPL-UHFFFAOYSA-N
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Description

2-[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a 2-methylcyclopropyl group attached to the oxazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclopropylamine with a suitable carboxylic acid derivative to form the oxazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the cyclopropyl group.

    Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring or the cyclopropyl group are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the oxazole ring.

Scientific Research Applications

2-[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2,6-Dichlorophenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: Known for their antibacterial potential.

    Aleglitazar: An antidiabetic compound containing an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole component.

Uniqueness

2-[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid is unique due to the presence of the 2-methylcyclopropyl group, which imparts distinct chemical and biological properties compared to other oxazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-[2-(2-methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid

InChI

InChI=1S/C9H11NO3/c1-5-2-7(5)9-10-4-6(13-9)3-8(11)12/h4-5,7H,2-3H2,1H3,(H,11,12)

InChI Key

HYOYWEGKSICTPL-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=NC=C(O2)CC(=O)O

Origin of Product

United States

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